4-Bromo-5-fluoro-2-(methylsulphonyl)aniline
CAS No.:
Cat. No.: VC17993081
Molecular Formula: C7H7BrFNO2S
Molecular Weight: 268.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7BrFNO2S |
|---|---|
| Molecular Weight | 268.11 g/mol |
| IUPAC Name | 4-bromo-5-fluoro-2-methylsulfonylaniline |
| Standard InChI | InChI=1S/C7H7BrFNO2S/c1-13(11,12)7-2-4(8)5(9)3-6(7)10/h2-3H,10H2,1H3 |
| Standard InChI Key | XRGHVVFAJBPWID-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)C1=CC(=C(C=C1N)F)Br |
Introduction
4-Bromo-5-fluoro-2-(methylsulphonyl)aniline is an organic compound with the molecular formula . It features a benzene ring substituted at the 4th and 5th positions with bromine and fluorine atoms, respectively, and a methylsulfonyl group at the 2nd position. This unique structural arrangement contributes to its distinct chemical properties, making it of interest in medicinal chemistry, materials science, and other fields of research.
Synthesis of 4-Bromo-5-fluoro-2-(methylsulphonyl)aniline
The synthesis of this compound typically involves multi-step reactions that require precise control of reaction conditions. General steps include:
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Halogenation: Introducing bromine and fluorine atoms into the benzene ring.
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Sulfonylation: Adding the methylsulfonyl group at the 2nd position using reagents like methylsulfonyl chloride.
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Final Assembly: Combining intermediates under controlled conditions to yield the target compound.
Common reagents include sodium hydroxide for nucleophilic substitution, potassium permanganate for oxidation, and solvents such as dichloromethane or dimethylformamide to facilitate reactions.
Biological Activity
Preliminary studies suggest that 4-Bromo-5-fluoro-2-(methylsulphonyl)aniline exhibits significant biological activity due to its structural features:
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Antimicrobial Potential: Effective against certain bacterial strains.
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Anticancer Properties: Potential interactions with enzymes and receptors involved in cancer pathways.
The presence of fluorine enhances lipophilicity, improving bioavailability and interaction with biological membranes. These properties make it a candidate for further drug development.
Applications
This compound has potential applications in various fields:
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Medicinal Chemistry: As a lead compound in drug discovery for antimicrobial and anticancer agents.
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Materials Science: Its unique reactivity makes it suitable for developing specialized polymers or coatings.
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Chemical Research: Used as a building block for synthesizing more complex molecules.
Comparison with Similar Compounds
To better understand its uniqueness, here is a comparison with structurally related compounds:
| Compound Name | Structural Features | Differences/Applications |
|---|---|---|
| 4-Bromo-5-chloroaniline | Bromine + Chlorine substituents | Different electronic properties due to chlorine substitution. |
| 5-Fluoro-2-(methylsulphonyl)aniline | Fluorine + Methylsulfonyl | Lacks bromine; may exhibit different biological activity profiles. |
| 4-Fluoro-3-methylaniline | Fluorine + Methyl group | Simpler structure; less reactive compared to target compound. |
The combination of bromine, fluorine, and methylsulfonyl groups in 4-Bromo-5-fluoro-2-(methylsulphonyl)aniline provides unique chemical reactivity and biological properties compared to these analogs.
Future Research Directions
Further studies on this compound could include:
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Mechanistic Studies: Investigating its interaction with enzymes or receptors using molecular docking simulations.
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Pharmacokinetics: Evaluating absorption, distribution, metabolism, and excretion (ADME) profiles.
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Material Applications: Exploring its use in advanced materials like semiconductors or catalysts.
These investigations could unlock new applications for this versatile compound in both scientific research and industrial processes.
This detailed overview highlights the chemical significance of 4-Bromo-5-fluoro-2-(methylsulphonyl)aniline while emphasizing its potential for future exploration in diverse fields of study.
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